

# 4,4-Dimethylpentanal chemical structure and IUPAC name.

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## Compound of Interest

Compound Name: **4,4-Dimethylpentanal**

Cat. No.: **B3058898**

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## An In-depth Technical Guide to 4,4-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4,4-dimethylpentanal**, a branched-chain aliphatic aldehyde. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A significant focus is placed on the experimental protocols for its synthesis, primarily through the hydroformylation of 3,3-dimethyl-1-butene, and its characteristic chemical reactions. Spectroscopic data, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry, are presented in a structured format to aid in compound identification and characterization. This guide is intended to be a valuable resource for professionals in research, and drug development who may utilize **4,4-dimethylpentanal** as a building block or reference compound.

## Chemical Structure and IUPAC Name

**4,4-Dimethylpentanal** is an organic compound classified as an aldehyde. Its structure consists of a five-carbon pentanal chain with two methyl groups attached to the fourth carbon atom.

IUPAC Name: **4,4-dimethylpentanal**[\[1\]](#)

Synonyms: 3,3-dimethylbutyraldehyde, 4,4-dimethyl-pentan-1-al[2]

Chemical Structure:

The SMILES notation for the structure is CC(C)(C)CCC=O, and the InChIKey is DZWACSVTJIDBDB-UHFFFAOYSA-N.[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **4,4-dimethylpentanal** is provided in the table below. The data is a combination of computed and, where available, experimental values.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O	[1]
Molecular Weight	114.19 g/mol	[1]
CAS Number	926-36-3	[1]
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
XLogP3-AA (logP)	1.7	[1]
Topological Polar Surface Area	17.1 Å <sup>2</sup>	[1]

## Experimental Protocols

### Synthesis of 4,4-Dimethylpentanal via Hydroformylation

The primary industrial method for the synthesis of **4,4-dimethylpentanal** is the hydroformylation (or oxo process) of 3,3-dimethyl-1-butene. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.

Reaction Scheme:

Detailed Experimental Protocol (Representative):

While a specific protocol for **4,4-dimethylpentanal** is not readily available in the public domain, a general procedure for the rhodium-catalyzed hydroformylation of a terminal alkene is as follows. This can be adapted for 3,3-dimethyl-1-butene.

- Catalyst System: A rhodium-based catalyst, such as a rhodium complex with a phosphine or phosphite ligand, is typically employed to ensure high regioselectivity for the linear aldehyde.
- Reaction Conditions: The reaction is generally carried out in a high-pressure reactor.
  - Temperature: 70-100°C
  - Pressure: 1-3 MPa of syngas (a mixture of CO and H<sub>2</sub>)
  - Solvent: A non-reactive, high-boiling point solvent like 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate can be used.
- Procedure:
  - The reactor is charged with the solvent, the rhodium catalyst precursor, and the phosphine or phosphite ligand.
  - The reactor is sealed and purged with an inert gas, followed by pressurization with syngas to the desired pressure.
  - The mixture is heated to the reaction temperature with stirring.
  - 3,3-dimethyl-1-butene is then introduced into the reactor.
  - The reaction progress is monitored by gas chromatography (GC) to observe the consumption of the alkene and the formation of the aldehyde.
  - Upon completion, the reactor is cooled, and the pressure is carefully released.
  - The product, **4,4-dimethylpentanal**, is isolated from the reaction mixture by distillation.

## General Reactions of Aldehydes

**4,4-Dimethylpentanal**, as a typical aldehyde, can undergo a variety of chemical transformations. Detailed experimental protocols for two common reactions are provided below.

- Reagents: Potassium permanganate ( $KMnO_4$ ) or chromium trioxide ( $CrO_3$ ) in an acidic medium.
- Procedure (using  $KMnO_4$ ):
  - Dissolve **4,4-dimethylpentanal** in a suitable solvent like acetone.
  - Slowly add a solution of potassium permanganate in water to the aldehyde solution with stirring. The reaction is exothermic and should be cooled in an ice bath.
  - Continue stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.
  - The manganese dioxide precipitate is removed by filtration.
  - The filtrate is acidified with a dilute strong acid (e.g., HCl) to precipitate the carboxylic acid.
  - The 4,4-dimethylpentanoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
- Reagents: Sodium borohydride ( $NaBH_4$ ) in an alcohol solvent (e.g., methanol or ethanol) or lithium aluminum hydride ( $LiAlH_4$ ) in an anhydrous ether solvent.
- Procedure (using  $NaBH_4$ ):
  - Dissolve **4,4-dimethylpentanal** in methanol and cool the solution in an ice bath.
  - Slowly add sodium borohydride in small portions with stirring.
  - After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
  - The reaction is quenched by the slow addition of water.
  - The methanol is removed under reduced pressure.

- The aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether).
- The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO<sub>4</sub>), filtered, and the solvent is evaporated to yield 4,4-dimethylpentan-1-ol. The product can be purified by distillation.

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4,4-dimethylpentanal**. This data is crucial for the identification and characterization of the compound.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.76	t	1H	-CHO
~2.42	dt	2H	-CH <sub>2</sub> -CHO
~1.55	t	2H	-CH <sub>2</sub> -C(CH <sub>3</sub> ) <sub>2</sub> -
~0.90	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~202.8	-CHO
~45.5	-CH <sub>2</sub> -CHO
~40.5	-CH <sub>2</sub> -C(CH <sub>3</sub> ) <sub>2</sub> -
~30.5	-C(CH <sub>3</sub> ) <sub>3</sub>
~29.5	-C(CH <sub>3</sub> ) <sub>3</sub>

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950-2850	Strong	C-H stretch (alkane)
~2820, ~2720	Medium	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (aldehyde)
~1465	Medium	C-H bend (alkane)

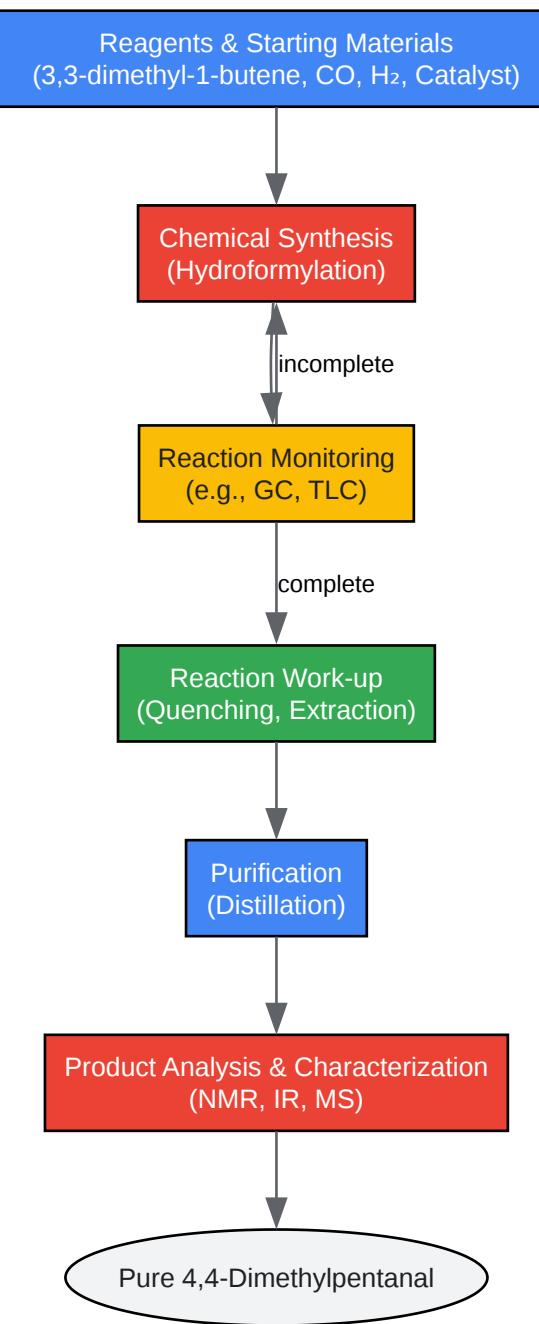
## Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity	Possible Fragment
114	Low	[M] <sup>+</sup> (Molecular Ion)
99	Medium	[M-CH <sub>3</sub> ] <sup>+</sup>
57	High	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> (tert-butyl cation)
43	Base Peak	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
41	Medium	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	Medium	[CHO] <sup>+</sup> or [C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental and Synthetic Workflows

### General Organic Synthesis and Purification Workflow

The synthesis and purification of **4,4-dimethylpentanal**, like many organic compounds, follows a standard workflow. This process is crucial for obtaining a pure product for further use in research or as a building block in more complex syntheses. The general workflow is depicted in the diagram below.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

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A representative workflow for the synthesis and purification of **4,4-dimethylpentanal**.

This diagram illustrates the key stages, starting from the initial reagents and proceeding through the chemical reaction, monitoring, work-up, purification, and final analysis to obtain the pure product. Each step is critical for the successful synthesis of **4,4-dimethylpentanal**.

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